molecular formula C10H19NO3 B1476887 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid CAS No. 2097946-23-9

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid

Cat. No. B1476887
CAS RN: 2097946-23-9
M. Wt: 201.26 g/mol
InChI Key: IFKFRGCFHCNDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, there are related compounds that have been synthesized. For instance, substituted 2-(2-Oxopyrrolidin-1-yl)acetamides have been synthesized through the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts . This method might provide some insights into the potential synthesis of 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid.

Scientific Research Applications

Medicinal Chemistry: Enhancing Pharmacokinetic Properties

The pyrrolidine ring, a core structure in 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, is frequently utilized in medicinal chemistry to improve the pharmacokinetic properties of drug candidates . Its saturated nature and non-planarity due to pseudorotation contribute to the stereochemistry of molecules, potentially affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Drug Design: Scaffold for Target Selectivity

In drug design, the pyrrolidine scaffold is instrumental in achieving target selectivity . The ability to introduce various substituents at different positions allows for the exploration of the pharmacophore space, leading to compounds with a high degree of specificity towards biological targets.

Organic Synthesis: Stereoselective Reactions

The stereogenicity of the pyrrolidine ring makes it a valuable component in stereoselective synthesis . The spatial orientation of substituents on the pyrrolidine ring can be exploited to synthesize enantiomerically pure compounds, which is crucial for the development of drugs with desired biological activity and reduced side effects.

Biochemistry: Probing Enzymatic Mechanisms

In biochemistry, derivatives of pyrrolidine, such as 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, can serve as enzyme inhibitors or substrates to study the mechanisms of enzymatic reactions . By observing how these compounds interact with enzymes, researchers can gain insights into enzyme function and regulation.

Pharmacology: Modulating Biological Activity

The pyrrolidine ring’s influence on the biological activity of compounds is significant in pharmacology . Its incorporation into drug molecules can lead to variations in biological activity, which is essential for the development of new therapeutics with improved efficacy and safety profiles.

Chemical Engineering: Process Optimization

In chemical engineering, the synthesis and application of compounds like 2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid can be optimized for large-scale production . This involves improving reaction conditions, maximizing yields, and ensuring the purity of the final product, which is vital for industrial applications.

properties

IUPAC Name

2-[2-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-3-14-7-9-5-4-6-11(9)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKFRGCFHCNDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 4
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 6
2-(2-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.